molecular formula C13H14O4 B12452731 4-(Cinnamyloxy)-4-oxobutanoic acid

4-(Cinnamyloxy)-4-oxobutanoic acid

Cat. No.: B12452731
M. Wt: 234.25 g/mol
InChI Key: BPDHTMWHCGONPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cinnamyloxy)-4-oxobutanoic acid is an organic compound that belongs to the class of cinnamic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cinnamyloxy)-4-oxobutanoic acid typically involves the esterification of cinnamic acid with 4-hydroxybutanoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cinnamyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The cinnamyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cinnamyloxy derivatives.

Scientific Research Applications

4-(Cinnamyloxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cinnamyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The cinnamyloxy group can interact with cellular membranes, affecting membrane permeability and function. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: A precursor to 4-(Cinnamyloxy)-4-oxobutanoic acid, known for its antimicrobial and antioxidant properties.

    4-Hydroxybutanoic acid: Another precursor, used in the synthesis of various organic compounds.

    Cinnamaldehyde: A related compound with similar biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of cinnamic acid and 4-hydroxybutanoic acid

Properties

IUPAC Name

4-oxo-4-(3-phenylprop-2-enoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDHTMWHCGONPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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